2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline
Overview
Description
2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline is an organic compound with the molecular formula C9H10N4 It is a derivative of aniline, where the aniline ring is substituted with a 3-methyl-1H-1,2,4-triazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a metal-free process can be employed to construct the triazole ring under continuous-flow conditions, which is both atom-economical and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound may involve scalable routes that ensure high yields and purity. Techniques such as continuous-flow synthesis are advantageous for industrial applications due to their efficiency and safety in handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or the aniline moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or aniline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenated compounds for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole or aniline ring.
Scientific Research Applications
2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The aniline moiety can also interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound is used in the preparation of pyridazines, which are cytokine modulators for disease treatment.
1,2,3-triazole analogs: These compounds have similar triazole rings and are used in various chemical and biological applications.
Uniqueness
2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group on the triazole ring and the aniline moiety allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFKRUNSFYRBSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25568-69-8 | |
Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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